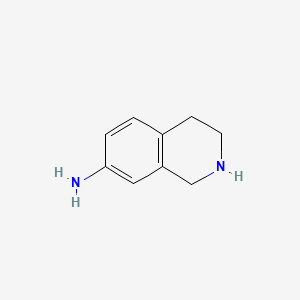

1,2,3,4-Tetrahydroisoquinolin-7-amine

説明

General Overview of 1,2,3,4-Tetrahydroisoquinoline (B50084) (THIQ) as a Privileged Scaffold

The term "privileged scaffold" refers to a molecular structure that is capable of providing ligands for diverse biological receptors. The 1,2,3,4-tetrahydroisoquinoline nucleus is a quintessential example of such a scaffold. nih.govnih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a saturated heterocyclic amine ring, is a common feature in a vast array of natural products, most notably isoquinoline (B145761) alkaloids. nih.govnih.gov

The versatility of the THIQ core lies in its rigid, yet three-dimensional, structure which allows for the precise spatial orientation of various substituents. This conformational rigidity can be crucial for high-affinity binding to the active sites of proteins. Furthermore, the THIQ scaffold possesses synthetic tractability, meaning it can be readily synthesized and modified through established chemical reactions like the Pictet-Spengler and Bischler-Napieralski reactions. nih.gov This synthetic accessibility allows chemists to create large libraries of diverse THIQ analogs for biological screening.

Significance of the 1,2,3,4-Tetrahydroisoquinoline Nucleus in Drug Discovery and Medicinal Chemistry

The importance of the THIQ nucleus in medicinal chemistry is underscored by its presence in numerous clinically used drugs and biologically active compounds. nih.gov Derivatives of this scaffold have been shown to exhibit a remarkably broad spectrum of pharmacological activities. nuph.edu.ua

The wide-ranging biological effects of THIQ derivatives make this scaffold a focal point in the search for treatments for a multitude of diseases. Researchers have successfully developed THIQ-based compounds with activities including:

Anticancer: Acting as inhibitors of crucial cellular pathways involved in tumor growth. nih.gov

Antimicrobial: Showing efficacy against various bacterial and fungal pathogens. nih.gov

Antiviral: Including the inhibition of enzymes critical for viral replication, such as HIV reverse transcriptase. nuph.edu.ua

Anti-inflammatory: Modulating inflammatory pathways in the body. nih.gov

Neuroprotective: Demonstrating potential in models of neurodegenerative disorders. nih.gov

The development of novel analogs based on the THIQ core continues to be a vibrant area of research. For instance, derivatives have been investigated as aminopeptidase (B13392206) N inhibitors for cancer therapy, fibrinogen receptor antagonists for cardiovascular applications, and as κ opioid receptor antagonists. nih.govnih.gov The ability to modify the scaffold at various positions allows for the fine-tuning of a compound's pharmacological profile, a key aspect of modern drug design. The ongoing exploration of THIQ derivatives, including specific isomers like 1,2,3,4-Tetrahydroisoquinolin-7-amine, highlights the enduring potential of this privileged scaffold in the development of future medicines. nuph.edu.uaresearchgate.net

Due to the limited availability of specific, detailed research findings for this compound in publicly accessible literature, data tables with extensive research findings could not be generated.

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEDBFRQSKKEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468967 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72299-68-4 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1,2,3,4 Tetrahydroisoquinolin 7 Amine and Its Substituted Derivatives

Established Approaches for 1,2,3,4-Tetrahydroisoquinoline (B50084) Core Construction

The synthesis of the THIQ core can be achieved through several classic and modern organic reactions, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone for the synthesis of THIQs. wikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. wikipedia.orgjk-sci.com The mechanism begins with the formation of a Schiff base, which is then protonated to generate an electrophilic iminium ion. This ion undergoes ring closure onto the electron-rich aromatic ring, and subsequent deprotonation restores aromaticity to yield the THIQ product. rsc.org

The success of the reaction is highly dependent on the electronic nature of the aromatic ring; electron-donating groups enhance the nucleophilicity of the ring and facilitate cyclization under milder conditions. jk-sci.com For less activated systems, harsher conditions such as strong acids and higher temperatures are often required. wikipedia.org

Modern advancements have expanded the utility of the Pictet-Spengler reaction. Microwave-assisted protocols, for instance, have been shown to dramatically reduce reaction times while providing excellent yields. rsc.orgorganic-chemistry.org Furthermore, the development of phosphate-buffered catalytic systems has enabled the reaction to proceed efficiently with less reactive ketone substrates under milder, more sustainable conditions. acs.org

| Entry | β-Arylethylamine | Carbonyl Component | Catalyst/Conditions | Product | Yield | Ref |

| 1 | Phenethylamine | Dimethoxymethane | Hydrochloric Acid, Heat | 1,2,3,4-Tetrahydroisoquinoline | N/A | wikipedia.org |

| 2 | 3,4-Dimethoxyphenylethylamine | Substituted Benzaldehydes | Trifluoroacetic Acid, Boiling | 1-Aryl-6,7-dimethoxy-THIQ | 85-98% | researchgate.net |

| 3 | Dopamine (B1211576) | Various Ketones | Phosphate Buffer (pH 9), 70 °C | 1,1'-Disubstituted THIQs | High | acs.org |

| 4 | 2-(3,4-Dimethoxyphenyl)ethylamine | Benzaldehyde | Trifluoroacetic Acid, Microwave | 1-Phenyl-6,7-dimethoxy-THIQ | 98% | rsc.org |

The Bischler-Napieralski reaction is another classical and widely used method for constructing the isoquinoline (B145761) skeleton. wikipedia.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). rsc.orgorganic-chemistry.org The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring to close the six-membered ring. wikipedia.orgorganic-chemistry.org

A key feature of the Bischler-Napieralski reaction is that it initially produces a 3,4-dihydroisoquinoline (B110456). rsc.orgwikipedia.org To obtain the desired 1,2,3,4-tetrahydroisoquinoline scaffold, a subsequent reduction step is required. This reduction is typically achieved using standard reducing agents like sodium borohydride. This two-step sequence—cyclization followed by reduction—provides a versatile route to a wide range of substituted THIQs. ukzn.ac.za Microwave-assisted versions of this reaction have also been developed to expedite the synthesis of THIQ libraries. acs.org

| Starting Material | Reagents | Intermediate Product | Final Product (after reduction) | Ref |

| N-Acyl-β-phenylethylamine | 1. POCl₃ or P₂O₅ (Cyclization) | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline | rsc.orgorganic-chemistry.org |

| N-(1,2-diarylethyl)amides | 1. PCl₅, Nitrile solvent (Cyclization) | 3,4-Dihydroisoquinolinium derivative | 1,2,3,4-Tetrahydroisoquinoline derivative | nih.gov |

Reductive cyclization strategies offer alternative pathways to the THIQ core. One notable method is the Pomeranz–Fritsch–Bobbitt cyclization, which utilizes the acid-catalyzed cyclization of an aminoacetal derived from a benzylamine (B48309) and glyoxal (B1671930) hemiacetal. nih.gov A key modification by Bobbitt involves the in situ hydrogenation of the imine intermediate to an aminoacetal, which then cyclizes to form the THIQ ring. nih.gov This approach has been successfully applied in the diastereoselective synthesis of THIQ-1-carboxylic acids. nih.gov

Another innovative approach involves a sequence of oxidative ring opening and reductive ring closing. thieme.de In this method, an indene (B144670) derivative is first subjected to dihydroxylation and subsequent oxidative cleavage to form a diformyl intermediate. This intermediate is then cyclized with a primary amine under reductive amination conditions to furnish the N-substituted THIQ skeleton. thieme.dethieme.de

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural features from all starting materials, have emerged as powerful tools for rapidly assembling complex molecular architectures like the THIQ scaffold. rsc.orgbeilstein-journals.org

The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a boronic acid, has been used to synthesize key precursors for THIQ synthesis. nih.govbeilstein-journals.org For example, the product of a Petasis reaction can be subjected to a subsequent Pomeranz–Fritsch–Bobbitt cyclization to construct C-1 functionalized THIQ rings in a convergent manner. beilstein-journals.org

Other MCRs have been designed to build the THIQ ring directly. For example, a one-pot, four-component enantioselective synthesis of 1,3,4-substituted THIQ analogs has been developed using a synergistic catalytic system. rsc.org Similarly, novel N-alkyl substituted 6-amino-THIQ derivatives have been synthesized via an MCR involving a 1-alkylpiperidin-4-one, malononitrile, and a β-nitrostyrene, proceeding through a cascade of condensation, addition, and cyclization steps. rsc.org

The synthesis of enantiomerically pure THIQs is of great interest due to the stereospecific nature of many biological interactions. ukzn.ac.zamdpi.com Several strategies have been developed to achieve this.

One approach is the use of chiral catalysts in established reactions. For instance, asymmetric Pictet-Spengler reactions have been successfully carried out using chiral Brønsted acid catalysts to produce 1-substituted THIQs with high enantioselectivity. rsc.org

Another common strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of a key bond-forming step, and is then removed in a later step. This has been applied in both the Pictet-Spengler and Bischler-Napieralski reactions. rsc.orgukzn.ac.za

Asymmetric reduction of prochiral precursors is also a powerful method. The transition-metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of 3,4-dihydroisoquinolines or other imine-containing precursors can provide direct access to chiral THIQs with high enantiomeric excess. organic-chemistry.orgmdpi.com Palladium-catalyzed intramolecular carboamination reactions have also been developed for the enantioselective synthesis of THIQs containing quaternary carbon stereocenters. nih.gov

Targeted Synthesis of the 7-Amino Functionality in 1,2,3,4-Tetrahydroisoquinoline

Directly synthesizing the 1,2,3,4-tetrahydroisoquinolin-7-amine core or introducing the amino group at the C7 position requires specific strategies, as the regioselectivity of reactions on the benzene (B151609) ring is critical.

A prevalent and effective method is a two-step sequence involving nitration followed by reduction. Electrophilic substitution reactions, such as nitration, have been successfully used to introduce substituents at the 7-position of the THIQ ring. google.com The THIQ core, or a suitable precursor, is treated with a nitrating agent, such as nitronium tetrafluoroborate, to install a nitro group regioselectively at the C7 position. google.com

Once the 7-nitro-1,2,3,4-tetrahydroisoquinoline (B1312399) intermediate is obtained, the nitro group is readily reduced to the desired 7-amino functionality. This reduction can be accomplished using various standard conditions, such as catalytic hydrogenation or treatment with reducing metals like tin(II) chloride (SnCl₂). researchgate.net This nitration-reduction sequence provides a reliable and targeted route to this compound and its derivatives. researchgate.netgoogle.com

| Synthetic Step | Precursor | Reagents/Conditions | Product | Ref |

| Nitration | 1,2,3,4-Tetrahydroisoquinoline-carboxylic acid | Nitronium tetrafluoroborate, Acetonitrile | 7-Nitro-1,2,3,4-tetrahydroisoquinoline-carboxylic acid | google.com |

| Reduction | 1-(3'- or 4'-Nitrophenyl)-THIQ | SnCl₂·2H₂O | 1-(3'- or 4'-Aminophenyl)-THIQ | researchgate.net |

| Overall | 1,2,3,4-Tetrahydroisoquinoline | 1. Nitration; 2. Reduction | This compound | google.com |

Direct Amination and Reduction Strategies for Position 7

A common and effective strategy for the introduction of an amino group at the C7 position of the 1,2,3,4-tetrahydroisoquinoline ring involves a two-step process: nitration followed by reduction. The aromatic ring of the tetrahydroisoquinoline is activated towards electrophilic substitution, and the directing effects of the substituents on the ring will determine the position of nitration. For an unsubstituted 1,2,3,4-tetrahydroisoquinoline, nitration typically yields a mixture of isomers. However, by protecting the secondary amine, the regioselectivity of the nitration can be controlled.

Once the nitro group is installed at the 7-position, it can be readily reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a widely used method. This approach is generally high-yielding and utilizes catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Table 1: Reduction of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

| Catalyst | Solvent | Conditions | Yield |

| 10% Pd/C | Ethanol | H2 (1 atm), rt | High |

| SnCl2·2H2O | Ethanol | Reflux | Good |

| Fe/HCl | Ethanol/Water | Reflux | Good |

Synthetic Routes to this compound from Precursors

An alternative to the direct functionalization of the tetrahydroisoquinoline core is to construct the heterocyclic ring from precursors that already contain the desired amino functionality or a precursor to it. Two classical methods for the synthesis of tetrahydroisoquinolines are the Pictet-Spengler and Bischler-Napieralski reactions. wikipedia.orgnih.govwikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, the Pictet-Spengler reaction would involve the condensation of a β-(3-aminophenyl)ethylamine derivative with an aldehyde, typically in the presence of an acid catalyst. nih.govwikipedia.org The resulting cyclization would directly afford the 1,2,3,4-tetrahydroisoquinoline ring with the amino group at the 7-position. The choice of the aldehyde determines the substituent at the C1 position.

The Bischler-Napieralski reaction , on the other hand, involves the cyclization of an N-acyl-β-(3-aminophenyl)ethylamine derivative using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org This reaction initially forms a 3,4-dihydroisoquinoline intermediate, which can then be reduced to the desired 1,2,3,4-tetrahydroisoquinoline. Subsequent deprotection of the amino group, if necessary, would yield the final product. The presence of the electron-donating amino group on the phenyl ring facilitates the intramolecular electrophilic aromatic substitution required for cyclization in both reactions.

Derivatization Strategies for the this compound Core

The this compound core offers multiple sites for further functionalization, including the secondary amine at position 2, the primary aromatic amine at position 7, and the carbon atoms of the heterocyclic and aromatic rings.

N-Substitution at the Tetrahydroisoquinoline Nitrogen (Position 2)

The secondary amine at position 2 of the 1,2,3,4-tetrahydroisoquinoline ring is nucleophilic and can readily undergo a variety of substitution reactions.

N-Alkylation: This can be achieved by reacting the tetrahydroisoquinoline with alkyl halides in the presence of a base to neutralize the hydrogen halide formed during the reaction. organic-chemistry.orgnih.gov The choice of the alkyl halide allows for the introduction of a wide range of alkyl groups. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation.

N-Acylation: The secondary amine can be acylated using acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, to afford the corresponding amides. acs.orgresearchgate.net This reaction is often used to protect the nitrogen atom during subsequent synthetic transformations or to introduce specific functional groups.

Table 2: N-Substitution Reactions at Position 2

| Reaction | Reagent | Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-1,2,3,4-tetrahydroisoquinolin-7-amine |

| N-Acylation | Acyl chloride, Base | N-Acyl-1,2,3,4-tetrahydroisoquinolin-7-amine |

Functionalization of the Amino Group at Position 7

The primary aromatic amino group at the 7-position is a versatile handle for a wide range of chemical transformations.

Diazotization and Sandmeyer Reactions: The amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). wikipedia.org The resulting diazonium salt is a valuable intermediate that can be substituted by a variety of nucleophiles in the presence of a copper(I) catalyst, a transformation known as the Sandmeyer reaction . wikipedia.org This allows for the introduction of halogens (Cl, Br), cyano groups (CN), and other functionalities at the 7-position.

Table 3: Sandmeyer Reactions of 7-Diazonium-1,2,3,4-tetrahydroisoquinoline

| Reagent | Product (Substituent at C7) |

| CuCl/HCl | Chloro |

| CuBr/HBr | Bromo |

| CuCN/KCN | Cyano |

Introduction of Substituents at Carbon Positions (C1, C6) of 1,2,3,4-Tetrahydroquinolin-7-amine Derivatives

Introducing substituents at the carbon framework of the this compound core can be achieved either during the ring-forming step or by subsequent functionalization of the pre-formed heterocycle.

C1-Substitution: As mentioned in section 2.2.2, the Pictet-Spengler and Bischler-Napieralski reactions are powerful methods for introducing a substituent at the C1 position during the synthesis of the tetrahydroisoquinoline ring. wikipedia.orgnih.govwikipedia.orgorganic-chemistry.org The choice of the aldehyde in the Pictet-Spengler reaction or the acyl group in the Bischler-Napieralski reaction determines the nature of the C1-substituent.

C6-Substitution: The introduction of substituents at the C6 position of a this compound derivative can be accomplished through electrophilic aromatic substitution reactions. The existing amino and alkylamino groups are activating and ortho-, para-directing. Therefore, protecting the more reactive amino group at position 7 and the nitrogen at position 2 may be necessary to achieve selective substitution at the C6 position. Halogenation, nitration, and Friedel-Crafts reactions are potential methods for introducing substituents at this position, although regioselectivity can be a challenge and may require careful optimization of reaction conditions and protecting group strategies.

Medicinal Chemistry and Pharmacological Relevance of 1,2,3,4 Tetrahydroisoquinolin 7 Amine Derivatives

Anti-Cancer and Anti-Proliferative Activities

Derivatives of the 1,2,3,4-tetrahydroisoquinoline (B50084) nucleus are recognized for their potential in developing novel anti-cancer agents. miami.edu Their mechanisms of action are diverse, targeting key pathways involved in tumor growth, proliferation, and metastasis.

Inhibition of Hyaluronic Acid-CD44 Interaction

The interaction between hyaluronic acid (HA) and the cluster of differentiation 44 (CD44) receptor is a critical pathway in the tumor microenvironment, promoting tumor growth, invasion, and metastasis. nih.govresearchgate.net Consequently, targeting this interaction has emerged as a promising strategy in cancer therapy. nih.gov Small molecules containing the tetrahydroisoquinoline (THIQ) core have been identified as effective inhibitors of the HA-CD44 binding. nih.gov

Researchers have designed and synthesized series of N-aryltetrahydroisoquinoline derivatives to probe their anti-proliferative effects against CD44-positive cancer cell lines. uky.eduresearchgate.net Computational studies and cell-based assays are used to evaluate their potential as CD44-HA inhibitors. uky.eduresearchgate.net In one study, a specific derivative, 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-5-ol, demonstrated a potent anti-proliferative effect against MDA-MB-231 breast cancer cells with an EC50 value of 0.59 μM. uky.eduresearchgate.net This compound was also shown to disrupt the integrity of cancer spheroids and reduce cell viability in a dose-dependent manner, marking it as a promising lead for further development. uky.eduresearchgate.net Another study presented a tetrahydroisoquinoline-ketone derivative, JE22, which was evaluated through computational analysis for its interaction with the CD44 binding site. nih.gov

These findings underscore the potential of the THIQ scaffold in developing targeted anti-cancer therapies that work by disrupting the crucial HA-CD44 signaling axis.

Modulation of Ion Transporters and Enzymes (e.g., Na+, K+-ATPase)

Information regarding the specific modulation of ion transporters such as Na+, K+-ATPase by 1,2,3,4-Tetrahydroisoquinolin-7-amine derivatives as an anti-cancer mechanism is not available in the reviewed scientific literature. While Na+/K+-ATPase is a recognized target for some anti-cancer drugs like cardiac steroids, a direct inhibitory link to tetrahydroisoquinoline derivatives in this context has not been established. nih.gov

Neuropharmacological Applications and Neuroprotection Research

The versatile structure of 1,2,3,4-tetrahydroisoquinoline derivatives has made them valuable tools in the study of the central nervous system (CNS), leading to the development of agents for neuropharmacological research and potential neuroprotective applications.

Orexin (B13118510) Receptor Antagonism Studies

The orexin system, particularly the orexin 1 (OX1) receptor, is implicated in reward and addiction processes, making it a therapeutic target for substance use disorders. nih.gov A series of substituted tetrahydroisoquinolines have been designed and synthesized as selective OX1 receptor antagonists. nih.gov Structure-activity relationship (SAR) studies have revealed that substitution at the 7-position of the THIQ scaffold is critical for potent antagonism of the OX1 receptor. uliege.benih.gov

Research has shown that while 6-substituted analogs are generally inactive, 7-substituted tetrahydroisoquinolines exhibit potent OX1 antagonism. uliege.be SAR exploration at the 7-position found that increasing the chain length of alkoxy substituents (e.g., from methoxy (B1213986) to propoxy or trifluoroethoxy) led to enhanced OX1 potency and selectivity over the OX2 receptor.

| Compound | 7-Position Substituent | OX1 Ke (nM) |

|---|---|---|

| 10c | -O(CH2)2CF3 (Trifluoroethoxy) | 23.7 |

| 72 | -O(CH2)2CF3 (Trifluoroethoxy) with 3-pyridylmethyl acetamide (B32628) | Not Specified |

| 69-74 (Series) | -OCH2CH3 (Ethoxy), -O(CH2)2CH3 (Propoxy), -O(CH2)2CF3 (Trifluoroethoxy) | Potent antagonism observed |

Ke represents the apparent dissociation constant. Data compiled from multiple studies. nih.govuliege.be

One compound from these studies, Compound 72, was shown to significantly attenuate the development of cocaine-induced place preference in rats, highlighting the therapeutic potential of these derivatives. nih.gov

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Mechanisms

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in epinephrine (B1671497) (adrenaline) biosynthesis. Inhibiting this enzyme is a key strategy for studying the role of central epinephrine in various physiological and pathological processes. The 1,2,3,4-tetrahydroisoquinoline nucleus is a well-established scaffold for potent PNMT inhibitors.

Research has focused on modifying the THIQ structure to enhance potency and selectivity. Derivatives with a sulfonamide group at the 7-position have been extensively studied. For instance, 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (B1208489) (SK&F 29661) is a known PNMT inhibitor. Further modification by adding N-substituted groups to this sulfonamide has led to compounds with high PNMT inhibitory potency. The addition of nonpolar substituents like trifluoroethyl and trifluoropropyl to the sulfonamide nitrogen of a 3-hydroxymethyl-7-aminosulfonyl-THIQ core resulted in inhibitors with Ki values in the low nanomolar range.

| Compound | Key Structural Features | PNMT Ki (nM) |

|---|---|---|

| SK&F 29661 (27) | 7-SO2NH2 | 550 |

| Compound 12 | 3-CH2OH, 7-SO2NH2 | 340 |

| Compound 20 | 3-CH2OH, 7-SO2NHCH2CF3 | 23 |

| Compound 21 | 3-CH2OH, 7-SO2NH(CH2)2CF3 | 28 |

| 7-p-bromosulfonanilide (2) | 7-SO2NH-Ph-p-Br | Potent |

| 7-p-chlorosulfonanilide (6) | 7-SO2NH-Ph-p-Cl | Potent |

Ki represents the inhibition constant, a measure of inhibitor potency. Data compiled from multiple studies.

These potent inhibitors serve as valuable research tools to elucidate the role of central nervous system adrenaline in conditions like Alzheimer's disease, Parkinson's disease, and the central control of blood pressure.

Alpha-2 Adrenoceptor Binding and Selectivity

A significant challenge in the development of PNMT inhibitors is achieving selectivity over adrenoceptors, particularly the α2-adrenoceptor, due to structural similarities between the ligands. Many early THIQ-based PNMT inhibitors also showed high affinity for α2-adrenoceptors, leading to undesirable side effects.

Medicinal chemistry efforts have focused on introducing specific substituents to the THIQ ring to reduce α2-adrenoceptor affinity while maintaining or increasing PNMT inhibitory potency. The introduction of a hydrophilic, electron-withdrawing substituent (such as -SO2NH2) at the 7-position was found to decrease binding affinity for the α2-adrenoceptor. A synergistic effect was observed when combining a 7-aminosulfonyl group with a 3-hydroxymethyl group. This 3,7-disubstitution pattern dramatically increased selectivity for PNMT over the α2-adrenoceptor.

For example, 7-aminosulfonyl-3-hydroxymethyl-THIQ displayed a selectivity ratio (α2 Ki / PNMT Ki) of 4100, making it one of the most selective PNMT inhibitors reported. This high degree of selectivity is crucial for developing CNS-active drugs that can precisely modulate epinephrine levels without affecting other adrenergic pathways.

| Compound | PNMT Ki (µM) | α2-Adrenoceptor Ki (µM) | Selectivity Ratio (α2 Ki / PNMT Ki) |

|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 9.7 | 0.35 | 0.036 |

| 3-Hydroxymethyl-THIQ (4) | 1.1 | 6.6 | 6.0 |

| 7-Aminosulfonyl-THIQ (SK&F 29661) | 0.55 | 100 | 180 |

| 7-Aminosulfonyl-3-hydroxymethyl-THIQ (12) | 0.34 | 1400 | 4100 |

| N-trifluoroethyl sulfonamide (20) | 0.023 | >345 | >15,000 |

| N-trifluoropropyl sulfonamide (21) | 0.028 | >420 | >15,000 |

Data compiled from multiple studies.

Investigation of Neuroprotective Mechanisms

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their neuroprotective effects, which are attributed to several mechanisms, including monoamine oxidase (MAO) inhibition, free radical scavenging, and antagonism of the glutamatergic system.

MAO Inhibition: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous derivative of THIQ, has been shown to exhibit neuroprotective and monoamine oxidase (MAO)-inhibiting properties. nih.govnih.gov Studies have demonstrated that 1MeTIQ inhibits the MAO-dependent oxidation of dopamine (B1211576) and serotonin (B10506) in various brain structures. nih.gov This inhibition of monoamine catabolism leads to increased concentrations of these neurotransmitters in the brain, which is a mechanism associated with its potential antidepressant effects. nih.gov The ability of 1MeTIQ to act as a reversible MAO inhibitor highlights its therapeutic potential. nih.gov

Free Radical Scavenging: Both 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivative 1MeTIQ have been found to inhibit the generation of free radicals. nih.gov Research comparing the two compounds showed that they similarly reduce free radicals formed during the catabolism of dopamine. nih.gov Oleracein E, a naturally occurring THIQ analog, also exhibits neuroprotective effects through mechanisms that include scavenging free radicals and reducing oxidative stress. researchgate.net

Glutamatergic System Antagonism: Overactivity of the glutamatergic system is implicated in the pathogenesis of neurodegenerative diseases like Parkinson's disease. nih.gov Studies have shown that TIQ can modulate the release of glutamate (B1630785) in the striatum. nih.govresearchgate.net Specifically, acute administration of TIQ has been found to significantly decrease the level of extracellular glutamate. researchgate.net Furthermore, 1MeTIQ has demonstrated a unique and complex mechanism of neuroprotection involving the antagonism of the glutamatergic system. nih.gov Unlike TIQ, 1MeTIQ was found to prevent glutamate-induced cell death and Ca2+ influx in granular cell cultures. nih.gov This suggests a specific action of 1MeTIQ on NMDA receptors, which was further supported by its inhibition of [3H]MK-801 binding. nih.gov In vivo microdialysis experiments also revealed that 1MeTIQ can prevent the kainate-induced release of excitatory amino acids in the rat frontal cortex. nih.gov

Anti-Infective and Antimicrobial Properties

The 1,2,3,4-tetrahydroisoquinoline scaffold has been a foundation for the development of various anti-infective and antimicrobial agents.

Numerous derivatives of tetrahydroisoquinoline have been synthesized and evaluated for their efficacy against a range of bacterial and mycobacterial strains. nih.govnih.gov For instance, a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives proved to be effective against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 3.5 to 20 µg/ml. nih.gov Another study highlighted novel chiral quaternary N-spiro ammonium (B1175870) bromides containing a THIQ moiety that were more potent than norfloxacin (B1679917) against Campylobacter jejuni. nih.gov One compound from this series also showed more potent antibacterial properties than ciprofloxacin (B1669076) against Streptococcus mutans and Bacillus subtilis. nih.gov

In the context of anti-mycobacterial activity, a series of novel 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazides were synthesized and tested against Mycobacterium tuberculosis (Mtb) H37Ra. nih.gov Several of these compounds exhibited significant inhibitory activity. nih.gov

| Compound | Description | IC50 (µM) against Mtb H37Ra |

|---|---|---|

| 10A25 | Containing biphenyl (B1667301) moiety | 4.7 |

| 10A19 | With an electron-withdrawing Iodo group in the ortho position of the phenyl | 8.8 |

The 1,2,3,4-tetrahydroisoquinoline structure is a common motif in many alkaloids that possess anti-HIV activity. nih.gov A series of isoquinolines bearing a tetrahydroquinoline moiety have been synthesized and investigated as CXCR4 antagonists, which is a coreceptor for the entry of T-tropic human immunodeficiency virus (HIV) into T-lymphocytes. nih.gov Many of these compounds showed excellent anti-HIV activity, with one compound in particular displaying low nanomolar activity in various assays. nih.gov

In a different approach, a series of 1,2,3,4-tetrahydroisoquinolines were developed and analyzed for their ability to inhibit the interaction between the HIV-1 integrase enzyme (IN) and the human LEDGF/p75 protein, which is crucial for viral integration. nih.gov A lead compound from this series was found to inhibit this interaction with an IC50 of approximately 10 μM and demonstrated potent inhibition of both early and late stages of HIV-1 replication. nih.gov

Research into the anti-trypanosomal activity of compounds structurally related to tetrahydroisoquinolines has shown promising results. Human African trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease with limited therapeutic options. nih.gov A screening of a library of tetralone derivatives and related benzocycloalkanones, which share structural similarities with the tetrahydroisoquinoline core, identified several compounds with low micromolar activity (0.4–8 µM) against Trypanosoma brucei brucei. nih.gov These hits are considered potential starting points for further optimization due to their low molecular weight and defined structure-activity relationships. nih.gov Additionally, novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) were synthesized and showed moderate anti-trypanosomal activities against Trypanosoma brucei rhodesiense. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Certain derivatives of 1,2,3,4-tetrahydroisoquinoline have demonstrated significant anti-inflammatory properties. A study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride revealed pronounced analgesic and anti-inflammatory activity. biomedpharmajournal.orgresearchgate.net In a model of formalin-induced arthritis in rats, this compound, at a dose of 0.5 mg/kg, exhibited an anti-inflammatory effect that was 3.3 times greater than that of the reference drug, diclofenac (B195802) sodium. biomedpharmajournal.orgresearchgate.net

| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) |

|---|---|---|

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 0.5 | 62.1 |

| Diclofenac sodium | 8.0 | 18.5 |

Furthermore, a study on various tetrahydroquinoline derivatives showed that certain compounds could suppress nitric oxide (NO) generation by inhibiting inducible nitric oxide synthase (iNOS) activity, suggesting their potential therapeutic effects in managing inflammatory conditions. mdpi.com

Hemostatic System Modulation

Derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline have been specifically designed and synthesized as novel fibrinogen receptor antagonists. nih.gov These compounds were successfully tested for their ability to inhibit platelet aggregation in vitro. nih.gov They function by blocking the binding of FITC-Fg to the α(IIb)β(3) receptor on washed human platelets, indicating their potential to modulate the hemostatic system. nih.gov

Platelet Aggregation Inhibition

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been identified as potent inhibitors of platelet aggregation. Research has focused on synthesizing and testing various analogs for their ability to prevent the clumping of platelets, a critical process in thrombosis. One area of investigation involves derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline, which have been successfully tested for their capacity to inhibit platelet aggregation in vitro. nih.gov

Another series of derivatives, specifically (+/-)-1-o-chlorophenyl-2-substituted-tetrahydroisoquinolines, has also demonstrated significant antiplatelet aggregation activity. nih.gov In studies, these compounds were designed based on the structure of ticlopidine, a known ADP receptor antagonist. nih.gov The research found that substitutions on the 2-substituted phenylacyl group influenced the inhibitory activity. nih.gov For instance, compounds with a meta-substituted group on the phenylacyl moiety showed higher potency in inhibiting ADP-induced human platelet aggregation compared to those with ortho- or para-substituted groups. nih.gov The inhibitory activity followed the order of bromine-substituted derivative > chlorine-substituted derivative > nitro-substituted derivative. nih.gov One particular bromine-substituted derivative, compound 9 (TQP-3), was found to be the most active, inhibiting ADP-induced human platelet aggregation with an IC50 value of approximately 0.206 nM. nih.gov It is conjectured that these compounds exert their antiplatelet effect by acting as ADP receptor antagonists. nih.gov

Furthermore, derivatives of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid have also shown high antiaggregatory activities in human platelet-rich plasma. nih.gov

Table 1: Inhibition of ADP-Induced Human Platelet Aggregation by Select Tetrahydroisoquinoline Derivatives

| Compound | Substitution Pattern | IC50 Value (nM) |

|---|---|---|

| Compound 9 (TQP-3) | (+/-)-1-o-chlorophenyl-2-(m-bromophenylacyl)-tetrahydroisoquinoline | ~0.206 |

| Compound 7 | (+/-)-1-o-chlorophenyl-2-(m-chlorophenylacyl)-tetrahydroisoquinoline | Less active than Compound 9 |

| Compound 5 | (+/-)-1-o-chlorophenyl-2-(m-nitrophenylacyl)-tetrahydroisoquinoline | Less active than Compound 7 |

Data sourced from research on (+/-)-1-o-chlorophenyl-2-substituted-tetrahydroisoquinoline derivatives. nih.gov

Fibrinogen Receptor Antagonism

The mechanism by which certain 1,2,3,4-tetrahydroisoquinoline derivatives inhibit platelet aggregation is through fibrinogen receptor antagonism. nih.govnih.gov The fibrinogen receptor, also known as glycoprotein (B1211001) IIb/IIIa (α(IIb)β(3)), is a key receptor on the platelet surface that, when activated, binds to fibrinogen, leading to platelet cross-linking and aggregation.

Novel antagonists have been developed using the 7-amino-1,2,3,4-tetrahydroisoquinoline scaffold combined with isophthalic acids. nih.gov These compounds were specifically tested for their ability to block FITC-Fg (fluorescein isothiocyanate-labeled fibrinogen) binding to the α(IIb)β(3) receptor on washed human platelets, confirming their role as fibrinogen receptor antagonists. nih.gov Similarly, derivatives of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid have been synthesized to act as Arg-mimetics, targeting the same receptor and demonstrating an ability to block fibrinogen binding. nih.govbenthamdirect.com This antagonistic action on the α(IIb)β(3) receptor prevents the final common pathway of platelet aggregation, regardless of the initial agonist.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

The 1,2,3,4-tetrahydroisoquinoline scaffold has emerged as a significant framework for the development of Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators. nih.govjst.go.jp PPARγ is a ligand-dependent transcription factor belonging to the nuclear receptor family that plays a crucial role in adipocyte differentiation and insulin (B600854) sensitization. jst.go.jp Agonists of PPARγ, such as pioglitazone (B448) and rosiglitazone, are used clinically as anti-diabetic drugs. jst.go.jp Research has focused on developing derivatives of 1,2,3,4-tetrahydroisoquinoline that act as selective PPARγ partial agonists, aiming to achieve therapeutic benefits while potentially mitigating the side effects associated with full agonists. nih.govjst.go.jp

Partial Agonism Studies

Several studies have synthesized and evaluated novel series of 1,2,3,4-tetrahydroisoquinoline derivatives for their PPARγ partial agonist activity. One such series involves 2,6,7-substituted 3-unsubstituted 1,2,3,4-tetrahydroisoquinolines. nih.gov Within this series, compound 20g ((E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline) was identified as a potent partial agonist with an EC50 of 13 nM and a maximal response of 30%. nih.gov

Another line of research focused on 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. nih.gov Compound 13jE ((S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine (B42293) salt) was identified as a potent and selective PPARγ partial agonist (EC50=85 nM) that did not activate PPARα or PPARδ. nih.govresearchgate.net This compound also acted as an antagonist against the full agonist farglitazar. nih.gov

Further studies on 7-substituted-2-[3-(2-furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives identified compound 26v , which has a 2-(2,5-dihydropyrrol-1-yl)-5-methyloxazol-4-ylmethoxy group at the 7-position. jst.go.jp This compound exhibited stronger PPARγ agonist activity (EC50 = 6 nM) and antagonist activity (IC50 = 101 nM) compared to previously reported compounds in its class. jst.go.jp

Table 2: PPARγ Partial Agonist Activity of Select 1,2,3,4-Tetrahydroisoquinoline Derivatives

| Compound | Chemical Series | EC50 (nM) | Maximal Response (%) | Antagonist Activity IC50 (nM) |

|---|---|---|---|---|

| 20g | 2,6,7-substituted 3-unsubstituted THIQ | 13 | 30% | Not specified |

| 13jE | 2,7-substituted THIQ-3-carboxylic acid | 85 | Not specified | Antagonized farglitazar |

| 26v | 7-substituted 6-tetrazolyl THIQ | 6 | Not specified | 101 |

Data sourced from multiple partial agonism studies. nih.govjst.go.jpnih.gov

Structure-Activity Relationship with PPARγ Activation

The structure-activity relationship (SAR) studies of 1,2,3,4-tetrahydroisoquinoline derivatives have provided valuable insights into the structural requirements for potent and selective PPARγ partial agonism.

It has been demonstrated that the 3-unsubstituted-2,7-substituted 1,2,3,4-tetrahydroisoquinoline structure bearing an acidic group at the 6-position serves as a novel scaffold for selective PPARγ partial agonists. nih.govresearchgate.net The nature of the acidic group at the 6-position and the substituent at the 7-position are critical for activity. For instance, a tetrazolyl group at the 6-position has been shown to be effective. nih.govjst.go.jp

Further SAR exploration focused on the substituent at the 7-position of the 6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffold. jst.go.jp These studies revealed that compounds featuring a cycloaliphatic amino group on the oxazole (B20620) ring at the 7-position exhibited potent PPARγ partial agonist activity. jst.go.jp Specifically, compound 26v , with a 2-(2,5-dihydropyrrol-1-yl)-5-methyloxazol-4-ylmethoxy group at this position, was found to be the most potent derivative in its series. jst.go.jp Computational docking calculations have suggested that these partial agonists bind to PPARγ in a manner similar to other known partial agonists. nih.govjst.go.jp The interaction with the receptor is influenced by these specific structural modifications, which modulate the degree of receptor activation, leading to a partial agonist profile. nih.gov

Structure Activity Relationship Sar Investigations of 1,2,3,4 Tetrahydroisoquinolin 7 Amine Analogs

Influence of N-Substitution (Position 2) on Pharmacological Profiles

The secondary amine at position 2 of the THIQ ring is a highly versatile handle for chemical modification, and its substitution pattern plays a pivotal role in defining the pharmacological profile of the resulting analogs. rsc.org The introduction of various acyl, alkyl, or more complex groups can modulate a molecule's affinity for different receptors and enzymes, influencing its mechanism of action.

A series of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated for bradycardic (heart rate-lowering) activities. nih.gov These studies led to the identification of compounds with potent activity and minimal impact on blood pressure, highlighting the potential of N-acylation to develop specific cardiovascular agents. nih.gov For instance, certain N-acyl derivatives demonstrated prolonged duration of action compared to the reference drug Zatebradine. nih.gov

In the field of anti-HIV research, N-substitution has been extensively explored to develop potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). SAR studies revealed that the N-substituent is critical for binding to the hydrophobic pocket of HIV-1 reverse transcriptase. rsc.org The 6,7-dimethoxy THIQ core often interacts with key amino acid residues like Tyr-188, Tyr-181, and Trp-229, while the N-substituent, such as an N-acetamide group, can form crucial hydrogen bonds with residues like Lys-101. rsc.org This dual interaction is essential for high inhibitory activity.

Table 2: Activity of N-Substituted THIQ Analogs as HIV-1 Reverse Transcriptase (RT) Inhibitors

| Compound Series | N-Substituent Type | Key SAR Finding | Example % RT Inhibition |

|---|---|---|---|

| Series A | N-Arylacetamide | Nitrogen of acetamide (B32628) forms H-bond with Lys-101 | 74.82% |

| Series B | N-Thioarylacetamide | THIQ scaffold provides hydrophobic contacts | 72.58% |

Role of Aromatic Ring Substitutions on Receptor Binding and Enzyme Inhibition Efficacy

Substituents on the aromatic ring of the 1,2,3,4-tetrahydroisoquinoline (B50084) core are fundamental in determining the molecule's interaction with biological targets, significantly affecting both potency and selectivity. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents can dictate the binding mode and efficacy of the compounds. nuph.edu.ua

In the development of antimycobacterial agents, a series of 5,8-disubstituted THIQ analogs were found to be effective inhibitors of Mycobacterium tuberculosis. The SAR studies indicated a general trend where increased lipophilicity correlated with improved potency. Large substituents, such as a benzyl (B1604629) group at the 5-position, were well-tolerated, suggesting the presence of a large binding pocket in the target enzyme, mycobacterial ATP synthase.

The substitution pattern also plays a critical role in modulating activity at serotonin (B10506) receptors. In a study of 1-adamantoyloaminoalkyl derivatives of THIQ, modifications on the aromatic part of the scaffold were investigated for their impact on 5-HT1A and 5-HT2A receptor affinities. It was found that introducing substituents generally reduced the affinity for 5-HT1A receptors compared to the unsubstituted parent compounds. However, many of the new analogs remained potent 5-HT1A ligands. For example, a 5-Br, 8-OCH3 substituted derivative emerged as a potent mixed 5-HT1A/5-HT2A ligand, acting as an antagonist at the 5-HT2A receptor. This demonstrates how aromatic substitution can tune the selectivity profile between different receptor subtypes.

Table 3: Impact of Aromatic Substitution on Serotonin Receptor Affinity

| Aromatic Substituents | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Selectivity Profile |

|---|---|---|---|

| Unsubstituted | < 4.9 | > 1475 | Highly 5-HT1A selective |

| 5-Br, 8-OCH3 | 4.9 | 40 | Mixed 5-HT1A/5-HT2A |

| Other substitutions | 4.9 - 46 | 40 - 1475 | Reduced 5-HT1A/5-HT2A selectivity |

Stereochemical Considerations in the Design of Bioactive 1,2,3,4-Tetrahydroisoquinolin-7-amine Derivatives

Chirality plays a pivotal role in the biological activity of many pharmaceuticals, and 1,2,3,4-tetrahydroisoquinoline derivatives are no exception. mdpi.comnih.gov The introduction of a substituent at the C1 position of the THIQ ring creates a chiral center, and the absolute configuration ((R) or (S)) at this position can lead to significant differences in pharmacological activity, potency, and selectivity. This stereodependence arises from the three-dimensional nature of drug-receptor interactions, where only one enantiomer may fit optimally into the chiral binding site of a protein.

The asymmetric synthesis of THIQs is a major focus of medicinal chemistry to access enantiomerically pure compounds for biological evaluation. mdpi.com For example, the enantioselective reduction of the precursor 1-substituted-3,4-dihydroisoquinolines is a common strategy to generate chiral THIQs. mdpi.com

The importance of stereochemistry is evident in THIQ derivatives targeting various biological systems. In the development of anticonvulsant agents, it was found that the (+)-enantiomer of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (B164611) was the most effective against NMDA-induced seizures. nih.gov Similarly, chirally pure 1,2,3,4-tetrahydroisoquinoline analogs have been designed and evaluated as anti-cancer agents, where specific stereoisomers showed differential cytotoxicity against various cancer cell lines. nuph.edu.ua

Molecular modeling and docking studies often reveal the structural basis for this stereoselectivity. The different spatial arrangement of the C1-substituent in the (R) and (S) enantiomers can lead to favorable or unfavorable (steric clash) interactions within the receptor's binding pocket. One enantiomer might be able to form a critical hydrogen bond or hydrophobic interaction that the other cannot, leading to a significant difference in binding affinity and, consequently, biological response. Therefore, controlling the stereochemistry at the C1 position is a critical aspect in the design and optimization of bioactive this compound derivatives.

Table 4: Enantioselectivity in the Asymmetric Reduction of Dihydroisoquinolines to Chiral THIQs

| Substrate (1-Aryl Group) | Chiral Catalyst System | Product Configuration | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1-Phenyl | Ru-TsDPEN | (S) | up to 95% |

| 1-(4-Fluorophenyl) | Rh-CAMPY | (R) | up to 69% |

| 1-(4-Nitrophenyl) | Ru-TsDPEN | (S) | up to 98% |

Advanced Research Methodologies and Future Perspectives for 1,2,3,4 Tetrahydroisoquinolin 7 Amine

Computational Chemistry and Molecular Modeling Applications

Computational techniques are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For the 1,2,3,4-tetrahydroisoquinolin-7-amine scaffold, molecular modeling provides critical insights into ligand-target interactions and guides the synthesis of more potent and selective molecules.

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to its macromolecular target. This technique has been extensively applied to THIQ derivatives to elucidate their mechanism of action and to guide structure-activity relationship (SAR) studies.

For instance, docking studies have been instrumental in understanding how THIQ analogs inhibit viral enzymes. Certain novel THIQ derivatives have been docked into the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase (RT). These studies revealed that the THIQ compounds adopt a "butterfly-like" conformation similar to established non-nucleoside reverse transcriptase inhibitors (NNRTIs) like nevirapine and efavirenz. This binding mode, characterized by high structural and chemical complementarity, is crucial for their inhibitory activity.

In the realm of oncology, molecular docking has been used to explore the interactions of THIQ derivatives with key cancer targets such as KRas and vascular endothelial growth factor (VEGF) receptors. Studies on THIQ derivatives as KRas inhibitors for colon cancer showed specific hydrogen bonding interactions between the ligand and amino acid residues like THR 74 in the active site of the receptor. Similarly, investigations into THIQ analogs as inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) have utilized docking to predict binding affinities and interaction patterns, corroborating their potential as anticancer agents.

Table 1: Molecular Docking Studies of THIQ Derivatives

| THIQ Derivative Class | Biological Target | Key Findings from Docking | Therapeutic Area |

|---|---|---|---|

| Novel N-substituted THIQs | HIV-1 Reverse Transcriptase (RT) | Adopts a "butterfly-like" conformation in the non-nucleoside inhibitor binding pocket, similar to known NNRTIs. | Antiviral |

| Substituted THIQs (e.g., GM-3-18) | KRas Protein | Hydrogen bonding interactions observed with THR 74 in the active site. | Anticancer (Colon Cancer) |

| 5,8-disubstituted THIQs | Mycobacterial ATP synthetase | Compound occupies the active site of the target protein, forming hydrophobic contacts. | Anti-mycobacterial |

| Thio-THIQ derivatives | DHFR and CDK2 | Predicted binding modes support their role as inhibitors of these key cancer-related enzymes. | Anticancer |

When the three-dimensional structure of a biological target is unknown, ligand-based methods such as pharmacophore modeling become essential. A pharmacophore represents the key steric and electronic features necessary for a molecule to interact with a specific target. This approach has been successfully employed in the design of novel THIQ analogs.

By analyzing a set of known active THIQ compounds, a pharmacophore model can be generated to identify the crucial hydrogen bond donors, acceptors, hydrophobic regions, and aromatic features. This model then serves as a 3D query to screen virtual libraries for new molecules that possess the desired features, leading to the discovery of novel hits. Ligand-based drug design strategies are particularly valuable for optimizing the potency and selectivity of THIQ derivatives against various ailments, providing a clear pathway for future medicinal chemistry efforts.

Mechanistic Elucidation of Biological Actions at Molecular and Cellular Levels

Understanding the precise mechanism of action of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives is fundamental to their development as therapeutic agents. Research has unveiled several molecular and cellular pathways through which these compounds exert their effects, particularly in the context of neuroprotection and antimicrobial activity.

Studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a close analog, have shown a complex neuroprotective mechanism. This includes the ability to scavenge free radicals, which are implicated in the neuronal damage seen in neurodegenerative diseases. Furthermore, 1MeTIQ has been found to prevent glutamate-induced excitotoxicity, a key process in neuronal cell death. It achieves this by acting as an antagonist of the glutamatergic system, specifically by inhibiting NMDA receptors and preventing excessive calcium influx into neurons. This dual action of free radical scavenging and inhibition of excitotoxicity highlights a unique and powerful mechanism for neuroprotection.

In the context of infectious diseases, certain 5,8-disubstituted THIQ analogs have been shown to inhibit the ATP synthetase enzyme in Mycobacterium smegmatis. This inhibition is selective for the mycobacterial enzyme over its human counterpart, indicating a specific mechanism that could be exploited for the development of new anti-tuberculosis drugs. The antifungal activity of other THIQ derivatives has been linked to the disruption of the ergosterol biosynthetic pathway by inhibiting the delta-8,7-isomerase enzyme.

Development of Novel Therapeutic Agents and Drug Candidates Based on the this compound Scaffold

The versatility of the 1,2,3,4-tetrahydroisoquinoline scaffold has led to its incorporation into a wide range of therapeutic agents and drug candidates. The ease of synthesis and the ability to readily modify its structure allow for extensive structure-activity relationship (SAR) studies, making it a privileged scaffold for drug design.

The THIQ core is present in numerous natural product alkaloids with potent biological activities, including antitumor antibiotics like quinocarcin and saframycin. This has inspired the synthesis of a multitude of synthetic THIQ analogs with diverse pharmacological profiles.

Table 2: Therapeutic Applications of THIQ-Based Compounds

| Compound/Derivative Class | Therapeutic Area | Key Research Finding |

|---|---|---|

| Substituted THIQs (e.g., GM-3-121) | Anticancer / Anti-angiogenesis | Compound GM-3-121 showed potent anti-angiogenesis activity with an IC50 of 1.72 μM. |

| Pyrrolo-THIQ fused systems | Antifungal | Exhibited equipotent activity to the standard drug nystatin against pathogenic fungi like C. albicans. |

| Novel THIQ analogs | Antiviral (HIV) | Showed moderate inhibitory activity against HIV-1 reverse transcriptase. |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Neuroprotection | Offers neuroprotection through free radical scavenging and antagonism of the glutamatergic system. |

| 5,8-disubstituted THIQ analogs | Anti-mycobacterial | Potent inhibitory activity against mycobacterial ATP synthetase with selectivity over the human enzyme. |

Emerging Synthetic Methodologies for Diversification and High-Throughput Library Synthesis of THIQ Derivatives

The creation of diverse libraries of THIQ derivatives is crucial for exploring their full therapeutic potential. While traditional methods like the Pictet-Spengler condensation and Bischler-Napieralski reaction remain important for synthesizing the core THIQ structure, modern methodologies are enabling more rapid and efficient diversification.

Multicomponent Reactions (MCRs): MCRs are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all starting materials. This approach has been used to generate novel THIQ derivatives with high yields. For example, a one-pot synthesis of N-alkyl substituted 6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives has been achieved through an MCR involving a Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization. Another MCR was used to synthesize tetrazolyl-THIQ derivatives under catalyst-free conditions with excellent yields.

Heck-aza-Michael (HaM) Strategy: A novel strategy for synthesizing unique tricyclic sultam libraries containing the THIQ motif involves a Heck-aza-Michael (HaM) reaction. This method allows for the installation of the THIQ ring through a Heck reaction on a vinylsulfonamide, followed by a one-pot deprotection and intramolecular aza-Michael reaction, enabling the construction of a 160-member library of diverse sultams.

Asymmetric Synthesis and Catalysis: The development of asymmetric synthetic routes is critical, as the biological activity of THIQ derivatives can be highly dependent on stereochemistry. Methods like the Noyori Asymmetric Transfer Hydrogenation (ATH) have been incorporated into total synthesis strategies. Furthermore, asymmetric 1,3-dipolar cycloaddition reactions of C,N-cyclic azomethine imines provide an efficient way to construct chiral substituted THIQ skeletons with high enantioselectivity. These advanced synthetic tactics provide powerful tools for generating novel, non-natural THIQ analogs as new drug leads.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1,2,3,4-Tetrahydroisoquinolin-7-amine?

- Methodology : The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, LiAlH4 reduction of nitrovinyl intermediates in tetrahydrofuran (THF) under inert atmospheres (e.g., argon) yields ethylamine derivatives with ~60% efficiency . Catalytic hydrogenation using Pd/C and HCl in methanol/ethyl acetate mixtures further purifies intermediates .

- Key Considerations : Optimize reaction time (e.g., 20 hours for LiAlH4 reduction) and catalyst loading to minimize side products.

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodology :

- Molecular Weight : 148.2 g/mol (C9H12N2) .

- LogP : 1.82 (indicative of moderate lipophilicity) .

- Hydrogen Bonding : 2 donors, 2 acceptors; polar surface area 38.05 Ų .

- Stability : Solid form at room temperature; store under inert gas at 2–8°C .

- Tools : Use HPLC for purity analysis and NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) for structural confirmation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Methodology :

- Substitution Patterns : Introduce functional groups (e.g., acetyl, chloro, methyl) at positions 2, 6, or 7 to assess antibacterial/anticancer activity .

- Biological Assays : Test analogs against Gram-negative/-positive bacteria (MIC assays) or cancer cell lines (MTT assays). For example, acetylated derivatives show enhanced antibacterial activity .

- Data Interpretation : Correlate electronic (e.g., Hammett constants) and steric effects with activity trends. Use molecular docking to predict binding to targets like topoisomerases .

Q. What strategies resolve contradictions in reported biological activities of isoquinoline derivatives?

- Case Study : Conflicting data on antibacterial efficacy against Staphylococcus aureus vs. Escherichia coli .

- Methodology :

- Orthogonal Assays : Combine MIC assays with time-kill curves to confirm bacteriostatic vs. bactericidal effects.

- Mechanistic Studies : Evaluate membrane permeability (e.g., via SYTOX Green uptake) or target-specific inhibition (e.g., β-lactamase activity) .

- Advanced Tools : Use metabolomics to identify off-target effects or resistance mechanisms.

Q. How can synthetic yields be improved for this compound analogs?

- Optimization Strategies :

- Solvent Selection : Replace THF with DMF for nitrovinyl reductions to enhance solubility .

- Catalyst Screening : Test alternative catalysts (e.g., Raney Ni) for hydrogenation steps.

- Workflow : Employ flow chemistry for continuous synthesis, reducing intermediate degradation .

- Yield Analysis : Use design-of-experiment (DoE) models to identify critical parameters (e.g., temperature, pressure).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。